molecular formula C6H6N4O B13031297 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13031297
M. Wt: 150.14 g/mol
InChI Key: OWEWVHFOQXSNAX-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a core structure of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a bioisostere of the natural purine nucleoside adenine, allowing it to compete with ATP for binding sites in the catalytic domains of various enzyme families, most notably protein kinases . The primary research value of pyrazolo[3,4-d]pyrimidine derivatives lies in their potential as targeted anticancer agents. Extensive structure-activity relationship (SAR) studies have shown that molecules featuring this core can be engineered to possess potent inhibitory activity against critical oncogenic targets. Key targets include the Epidermal Growth Factor Receptor (EGFR), both wild-type (EGFR WT ) and mutant forms (EGFR T790M ), Vascular Endothelial Growth Factor Receptor 2 (VGFR2), and Cyclin-Dependent Kinases (CDKs) like CDK2 . By inhibiting these kinases, such compounds can disrupt signal transduction pathways that drive cancer cell proliferation, survival, and metastasis. Researchers are actively designing and synthesizing new derivatives, exploring modifications at various positions on the core to optimize potency, selectivity, and overcome drug resistance . Beyond kinase inhibition, the pyrazolo[3,4-d]pyrimidine scaffold has demonstrated a range of other biological activities in research settings, including antifungal, antimicrobial, and antiparasitic properties . It is important to note that compounds in this class can face challenges with poor aqueous solubility, which is an active area of research involving strategies like nano-formulation to improve pharmacokinetic properties for potential in vivo applications . This compound serves as a versatile building block for researchers to develop novel therapeutic candidates and probe complex biological processes.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H6N4O/c1-11-6-7-2-4-3-8-10-5(4)9-6/h2-3H,1H3,(H,7,8,9,10)

InChI Key

OWEWVHFOQXSNAX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C=NNC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Alkylation and N-Functionalization

The nitrogen atoms at positions 1 and 7 of the pyrazolo[3,4-d]pyrimidine core undergo alkylation under various conditions:

Reaction Type Reagents/Conditions Product Application
N-Alkylation Methyl iodide, K₂CO₃, DMF, 80°C1-Methyl-6-methoxy-1H-pyrazolo[3,4-d]pyrimidineEnhances bioavailability
Mitsunobu Reaction 1-(2-Hydroxyethyl)piperidine, DIAD, PPh₃, THF1-(2-(Piperidin-1-yl)ethyl)-6-methoxy-1H-pyrazolo[3,4-d]pyrimidineKinase inhibitor synthesis
Chloroalkylation 1-(2-Chloroethyl)piperidine, NaH, DMF, 0°C→RT1-(2-(Piperidin-1-yl)ethyl)-4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidineσ1 Receptor ligand development

Key Findings :

  • Alkylation at N1 improves metabolic stability compared to unsubstituted analogs.

  • Bulky substituents (e.g., piperidine derivatives) enhance selectivity for kinase targets .

Nucleophilic Substitution at C4

The C4 position is highly electrophilic, enabling displacement reactions:

Leaving Group Nucleophile Conditions Product Yield
Cl⁻AnilineRT, 12 h, EtOH4-Anilino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine85%
Cl⁻Hydrazine hydrateReflux, 6 h, EtOH4-Hydrazinyl-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine78%
Cl⁻PiperazineReflux, 6 h, iPrOH4-(Piperazin-1-yl)-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine70%

Mechanistic Insight :

  • Chlorine at C4 is activated by electron-withdrawing effects of the pyrimidine ring, facilitating SNAr reactions .

Hydrazine-Mediated Transformations

The hydrazinyl derivative serves as a versatile intermediate:

Reaction Partner Conditions Product Biological Relevance
Aromatic aldehydesGlacial AcOH, reflux, 4 h4-(Arylidenehydrazinyl)-6-methoxy-1H-pyrazolo[3,4-d]pyrimidinesEGFR inhibition
Triethyl orthoformateReflux, 12 h, EtOHPyrazolo[4,3-e] triazolo[4,3-a]pyrimidineAnticancer activity
Dihydrofuran-2,5-dioneRT, 24 h, DMF1-((6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)pyrrolidine-2,5-dioneCDK2 inhibition

Notable Observation :

  • Hydrazone formation with aldehydes/ketones improves water solubility while maintaining target affinity .

Cyclization Reactions

Intramolecular cyclizations expand structural diversity:

Starting Material Conditions Product Key Feature
4-Hydrazinyl derivative + CS₂KOH, EtOH, refluxPyrazolo[3,4-d] thiazolo[3,2-a]pyrimidineDual EGFR/VEGFR2 inhibition
Ethyl N-formimidate derivativeHydrazine hydrate, EtOH, refluxPyrazolo[3,4-d]pyrimidine fused triazoleImproved metabolic stability

Synthetic Utility :

  • Cyclizations often proceed regioselectively, favoring N1-substituted products .

Condensation with Carbonyl Compounds

The C5 amino group participates in Schiff base formation:

Carbonyl Source Conditions Product Activity
2,4-DichlorobenzaldehydePiperidine, EtOH, reflux(E)-4-((2,4-Dichlorobenzylidene)amino) derivativeAntiproliferative (IC₅₀ = 1.2 μM)
Diethyl malonateSolvent-free, 120°C, 2 hMichael adduct → Pyrazolo-pyran fusionTubulin polymerization inhibition

Structural Impact :

  • Extended conjugation from Schiff bases enhances π-stacking with kinase ATP pockets .

Halogenation and Cross-Coupling

C4 chlorination enables further functionalization:

Reaction Reagents Product Application
ChlorinationPOCl₃, PCl₅, 110°C, 6 h4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidineSuzuki-Miyaura coupling precursor
Buchwald-Hartwig AminationPd(dba)₂, Xantphos, Cs₂CO₃, dioxane4-(Aryl)amino derivativesPARP1 inhibitors (IC₅₀ < 50 nM)

Catalytic Efficiency :

  • Palladium-catalyzed aminations achieve >90% conversion with electron-deficient aryl amines .

This comprehensive reactivity profile establishes 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine as a privileged scaffold in medicinal chemistry, enabling tailored modifications for target-specific drug discovery. Recent advances highlight its utility in generating kinase inhibitors, anticancer agents, and σ1 receptor modulators through rational design of substituents at N1, C4, and C5 positions.

Scientific Research Applications

6-Methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazole and pyrimidine ring system fused together, with a methoxy group at the 6-position, influencing its chemical and biological properties. Its formula is C₈H₈N₄O. Due to its structural similarity to adenosine triphosphate (ATP), it can target kinase enzymes involved in cellular signaling pathways, making it a pharmacologically active agent. Its applications are primarily in medicinal chemistry, especially as a cancer therapeutic and enzyme inhibitor.

Scientific Applications

Cancer Therapy
this compound's applications are primarily in medicinal chemistry, particularly in cancer therapy, because it can inhibit kinases involved in cancer progression.

Enzyme Inhibition and Kinase Targeting
The compound is researched for its interactions with biological targets and its potential to inhibit kinases. Its structural similarity to ATP makes it a candidate for targeting kinase enzymes in cellular signaling pathways.

Visceral Leishmaniasis
6-amino-1H-pyrazolo[3,4-d]pyrimidines have shown efficacy against visceral leishmaniasis in a mouse model, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives in treating this disease .

Antitumor Agent
Pyrazolo[3,4-d]pyrimidine derivatives, including compound 1a, have demonstrated broad-spectrum anticancer activity in vitro . Compound 1a exhibited high inhibitory activity against human hepatoma HepG2, breast cancer cell line MCF-7, lung cancer cell line A549, and prostate cancer cell line PC-3 .

EGFRIs
1H-pyrazolo[3,4-d]pyrimidine derivatives are designed and synthesized as epidermal growth factor receptor inhibitors (EGFRIs) .

Structural Analogues

Several compounds share structural similarities with this compound:

  • 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Lacks the methoxy group and has a different biological activity profile.
  • Phenylpyrazolo[3,4-d]pyrimidines Often used as dual inhibitors against EGFR/VGFR2.
  • Pyrazolopyrimidine derivatives These feature a pyrazole fused with pyrimidines, showing a broad range of biological activities and diverse substitutions.

The methoxy substitution enhances the pharmacological profile of this compound, making it unique.

Data Table

Compound NameStructure TypeUnique Features
6-Methyl-1H-pyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidineLacks methoxy group; different biological activity profile
Phenylpyrazolo[3,4-d]pyrimidinesPyrazolo[3,4-d]pyrimidineOften used as dual inhibitors against EGFR/VGFR2
Pyrazolopyrimidine derivativesPyrazole fused with pyrimidinesBroad range of biological activities; diverse substitutions

Mechanism of Action

The mechanism of action of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can lead to the disruption of cellular signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine with structurally related analogs:

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Biological Activities Notable Findings
This compound 6-OCH₃ Kinase inhibition, antiviral activity Enhanced solubility and moderate EGFR-TK inhibition
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₂Cl, 1-CH₃ Precursor for functional derivatives Reactivity of chlorinated positions enables synthesis of disubstituted analogs
4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines 4-NHR (R=aryl), 1-C₆H₅ Antitumor, EGFR-TK inhibition H-bonding with Met793 in EGFR-TK ATP-binding site enhances inhibitory activity
6-Hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine 6-NHNH₂, 3-CH₃, 4-CH₃ Building block for fused heterocycles Forms pyrazolo-triazolo-pyrimidine systems via cyclization
Pyrazolo[3,4-d]pyrimidin-4-one derivatives 4-ketone, variable 6-substituents Anti-inflammatory, antimicrobial Thiazolidinone hybrids (e.g., 10a-b ) show reduced ulcerogenicity

Electronic and Reactivity Profiles

  • 6-Methoxy Derivative: The electron-donating methoxy group increases electron density at the pyrimidine ring, enhancing interactions with polar residues in kinase active sites.
  • Hydrazino Derivatives: The 6-hydrazino group (6-NHNH₂) facilitates cyclocondensation reactions, enabling access to tricyclic systems (e.g., pyrazolo-triazolo-pyrimidines) with improved metabolic stability .

Pharmacological Activity

  • Anticancer Activity: 6-Methoxy derivatives exhibit moderate EGFR-TK inhibition (IC₅₀ ~1–10 µM), whereas 4-anilino-1-phenyl analogs (e.g., J in Figure 15 of ) show superior potency (IC₅₀ <1 µM) due to hydrophobic interactions with EGFR’s ATP-binding pocket .
  • Antiviral Potential: 6-Methoxy analogs are less explored for antiviral activity compared to 4-chloro derivatives, which serve as precursors for nucleobase-modified HBV inhibitors (e.g., 2a–g in ).
  • Anti-inflammatory Effects: Thiazolidinone-fused pyrazolo[3,4-d]pyrimidines (e.g., 10a-b) exhibit reduced gastrointestinal toxicity compared to non-fused analogs, highlighting the role of fused rings in mitigating side effects .

Biological Activity

6-Methoxy-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and antiparasitic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

The biological activity of this compound and its derivatives is primarily attributed to their ability to inhibit key enzymes and receptors involved in cellular proliferation and survival. Notably:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Compounds derived from this scaffold have demonstrated potent inhibitory effects on wild-type and mutant EGFR, which is crucial for the treatment of various cancers. For instance, a derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant .
  • Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cell lines by increasing the BAX/Bcl-2 ratio significantly, promoting cell cycle arrest at the S and G2/M phases .
  • Cyclin-Dependent Kinase (CDK) Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to inhibit CDKs, which are vital for cell cycle regulation .

In Vitro Studies

Several studies have evaluated the efficacy of this compound derivatives using various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
12bA549 (Lung)8.21EGFR inhibition, apoptosis induction
12bHCT-116 (Colon)19.56EGFR inhibition
12bMDA-MB-468 (Breast)N/AApoptosis induction via caspase activation

The compound 12b was particularly notable for its ability to increase caspase-3 levels by 7.32-fold in MDA-MB-468 cells compared to controls, indicating a robust apoptotic response .

In Vivo Studies

A study focused on a derivative targeting visceral leishmaniasis showed promising results in mouse models. The compound exhibited significant oral efficacy and was benchmarked against miltefosine, the current standard treatment. The study highlighted that modifications to the compound led to improved potency and selectivity against Leishmania donovani amastigotes .

Case Studies

  • Case Study on Lung Cancer : In vitro studies demonstrated that derivatives of this compound induced apoptosis in A549 lung cancer cells. These studies revealed a significant increase in apoptotic markers and cell cycle arrest at critical phases, emphasizing the potential application in lung cancer therapies.
  • Antiparasitic Activity : The development of compounds based on this scaffold has shown efficacy against Leishmania donovani, with specific derivatives demonstrating improved pharmacokinetics and bioavailability in preclinical models. These findings suggest potential for treating neglected tropical diseases alongside cancer therapies .

Q & A

Q. What are the common synthetic routes for introducing substituents at the 3-position of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine?

The 3-position functionalization is typically achieved via cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Aryl/vinyl boronic acids react with halogenated pyrazolo[3,4-d]pyrimidine precursors using Pd catalysts (e.g., Pd(OH)₂/C) under basic conditions (Na₂CO₃) in DMA/H₂O mixtures. Yields range from 40–42% after RP-HPLC purification .
  • Ullmann Coupling : Copper-catalyzed coupling with phenols at 120°C in DMA introduces 3-O-aryl groups (5% yield for compound 79) .
  • Catalytic Hydrogenation : Propenyl groups are reduced to alkyl chains using Pd(OH)₂/C under H₂ (89% yield for compound 87) .

Table 1. Reaction Conditions for 3-Substitution

SubstituentMethodCatalystBase/SolventYield (%)Reference
4-Cl-C₆H₄SuzukiPd(OH)₂/CNa₂CO₃/DMA-H₂O40[1]
OPhUllmannCuICs₂CO₃/DMA5[11]
CH₂CH₂PhHydrogenationPd(OH)₂/C/H₂MeOH89[6]

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent integration. For example, H-1' coupling to C-3 in glycosylated derivatives is absent in N-1 isomers, as shown by HMBC spectra .
  • HRMS : Validates molecular formulas (e.g., C₁₀H₁₁ClN₄O₄ for compound 44, m/z calc. 310.0474) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry (e.g., planar pyrazolo[3,4-d]pyrimidine core in compound 21) .

Q. What purification methods are recommended for pyrazolo[3,4-d]pyrimidine derivatives?

  • Flash Column Chromatography : Separates crude products using gradients like 2→12% MeOH in CH₂Cl₂ .
  • Preparative RP-HPLC : Achieves >95% purity for polar derivatives (e.g., compound 45) .
  • Recrystallization : Ethanol or acetonitrile recovers crystalline solids (e.g., compound 10a) .

Advanced Research Questions

Q. How can researchers address low yields in glycosylation reactions of pyrazolo[3,4-d]pyrimidine nucleosides?

  • Optimize Catalysts : Use NaOMe in MeOH for glycosidic bond formation (51% yield over two steps) .
  • Control Stereochemistry : Employ 2,6-lutidine to suppress N-2/N-5 isomer formation .
  • Purification : Combine flash chromatography and RP-HPLC to isolate desired isomers .

Q. What strategies resolve contradictions in regiochemical assignments of substituted derivatives?

  • HMBC NMR : Verify H-1' coupling to C-3 (absence confirms N-1 glycosylation) .
  • Comparative Analysis : Align ¹³C NMR shifts with known analogs (e.g., C-3 at ~135 ppm in N-1 isomers) .
  • X-ray Diffraction : Unambiguously assigns regiochemistry (e.g., planar ring system in compound 21) .

Q. How to design in vitro assays for evaluating anti-parasitic activity of pyrazolo[3,4-d]pyrimidine analogs?

  • Cell Culture : Use MRC-5SV2 fibroblasts infected with T. cruzi Tulahuen CL2 strain in MEM + 5% FBS .
  • Viability Assays : PrestoBlue® measures CC₅₀ (50% cytotoxicity concentration) after 48-hour exposure .
  • Parasite Burden : Quantify β-galactosidase activity with CPRG substrate; calculate IC₅₀ (e.g., 44 showed IC₅₀ = 12 µM) .

Q. What methodologies study ABC transporter effects on pyrazolo[3,4-d]pyrimidine therapeutic efficacy?

  • Inhibitor Co-treatment : Combine test compounds with verapamil (8 µM) or cyclosporin A (2 µM) to block efflux pumps .
  • Dose-Response Analysis : Compare IC₅₀ values with/without inhibitors; reduced IC₅₀ indicates transporter-mediated resistance .

Q. How to optimize Suzuki couplings for aromatic group introduction?

  • Base Selection : Na₂CO₃ outperforms weaker bases in polar solvents (40% yield for 4-chlorophenyl derivative) .
  • Solvent Systems : DMA/H₂O (3:1) enhances solubility of boronic acids .
  • Catalyst Recycling : Pd(OH)₂/C allows reuse in hydrogenation and coupling steps .

Q. How do structural modifications influence anticancer activity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Substituent Effects : 3-Aryl groups enhance VEGFR-2 inhibition (e.g., compound 26b: IC₅₀ = 0.18 µM) .
  • Bioisosteric Replacement : Replace methoxy with amino groups to improve solubility and target binding .
  • Pharmacophore Modeling : Align pyrazolo[3,4-d]pyrimidine core with ATP-binding pockets of kinases .

Q. How to reconcile discrepancies in biological activity across studies?

  • Assay Standardization : Use consistent parasite strains (e.g., T. cruzi Tulahuen CL2) and cell lines .
  • Metabolic Stability Tests : Evaluate hepatic microsome degradation to identify labile substituents .
  • Structural-Activity Databases : Compile IC₅₀/CC₅₀ data for meta-analysis (e.g., lower methoxy groups correlate with toxicity) .

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